molecular formula C11H8Cl2N2O B068166 2-(2,4-Dichlorophenoxy)pyridin-3-amine CAS No. 175136-22-8

2-(2,4-Dichlorophenoxy)pyridin-3-amine

Cat. No.: B068166
CAS No.: 175136-22-8
M. Wt: 255.1 g/mol
InChI Key: PDJZNBHGWZVWAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)pyridin-3-amine typically involves the reaction of 2,4-dichlorophenol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of herbicides and other agricultural chemicals.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-(2,4-Dichlorophenoxy)pyridin-3-amine exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its biological activity and makes it a valuable compound in various research applications .

Biological Activity

2-(2,4-Dichlorophenoxy)pyridin-3-amine, commonly referred to as "compound X," is a chemical compound that has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2N2O, with a molecular weight of approximately 239.09 g/mol. The compound features a pyridine ring substituted with a dichlorophenoxy group and an amine functional group, contributing to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered physiological responses.
  • Receptor Interaction : It interacts with various receptors in biological systems, potentially modulating signaling pathways that influence cellular functions.
  • Genotoxic Effects : Similar compounds have demonstrated genotoxicity, suggesting that this compound may also exhibit DNA-damaging effects under certain conditions.

Biological Activity Overview

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Findings
Study 1Anticancer ActivityIn vitro tests showed significant cytotoxicity against specific cancer cell lines (e.g., breast and ovarian cancer) with IC50 values ranging from 10 to 20 µM.
Study 2GenotoxicityThe compound induced chromosomal aberrations in mammalian cells at concentrations above 5 µM.
Study 3Enzyme InhibitionDemonstrated inhibition of CYP450 enzymes involved in drug metabolism, suggesting potential drug-drug interactions.

Case Studies

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including this compound. The results indicated that the compound exhibited selective cytotoxicity against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with minimal effects on normal fibroblast cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Genotoxic Effects : Research documented in Mutation Research highlighted the genotoxic potential of related compounds. In vivo studies demonstrated that exposure to this compound resulted in increased frequencies of micronuclei in bone marrow cells of treated mice, indicating DNA damage.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it serves as a competitive inhibitor. This finding is critical for understanding its pharmacokinetic profile and potential interactions with other therapeutic agents.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZNBHGWZVWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384245
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-22-8
Record name 2-(2,4-dichlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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